molecular formula C6H12O3 B14269756 6,6-Dihydroxyhexanal CAS No. 165314-38-5

6,6-Dihydroxyhexanal

Cat. No.: B14269756
CAS No.: 165314-38-5
M. Wt: 132.16 g/mol
InChI Key: ZRMYIMISVJDBNV-UHFFFAOYSA-N
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Description

6,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanal, characterized by the presence of two hydroxyl groups at the 6th position of the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dihydroxyhexanal can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxyhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 6,6-dihydroxyhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-Dihydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 6,6-dihydroxyhexanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 6,6-dihydroxyhexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, Jones reagent.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 6,6-Dihydroxyhexanoic acid.

    Reduction: 6,6-Dihydroxyhexanol.

    Substitution: Various substituted hexanal derivatives.

Scientific Research Applications

6,6-Dihydroxyhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexanal: Similar structure but with only one hydroxyl group.

    1,6-Hexanediol: Contains hydroxyl groups at both ends of the carbon chain.

    6,6-Dihydroxyhexanoic acid: An oxidized form of 6,6-Dihydroxyhexanal.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

165314-38-5

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

6,6-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h5-6,8-9H,1-4H2

InChI Key

ZRMYIMISVJDBNV-UHFFFAOYSA-N

Canonical SMILES

C(CCC(O)O)CC=O

Origin of Product

United States

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